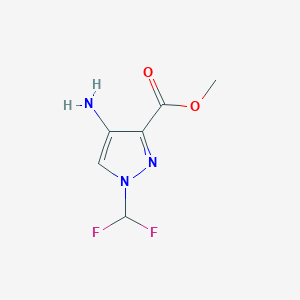
Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2” is a synthetic peptide composed of various amino acids. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They play crucial roles in biological processes and have significant applications in medicine, biotechnology, and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino terminus.
Coupling: Adding the next amino acid in the sequence.
Cleavage: Releasing the peptide from the resin.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying side chains of amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkylating agents, acylating agents.
Major Products Formed
Disulfide Bonds: Stabilize the peptide structure.
Modified Peptides: With altered side chains for specific applications.
Wissenschaftliche Forschungsanwendungen
Peptides like “Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2” have diverse applications:
Chemistry: Studying peptide synthesis and reactions.
Biology: Investigating protein-protein interactions and signaling pathways.
Medicine: Developing peptide-based drugs and vaccines.
Industry: Creating biomaterials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Inhibiting or activating enzymatic activity.
Proteins: Modulating protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ac-DL-xiIle-DL-Cys(1)-DL-Val-DL-Trp(Me)-DL-Gln-DL-Asp-DL-Trp-Gly-DL-Ala-DL-His-DL-Arg-DL-Cys(1)-DL-xiThr-NH2: Ein synthetisches Peptid mit einer bestimmten Sequenz.
Andere synthetische Peptide: Variierende Sequenzen und Modifikationen für verschiedene Anwendungen.
Eigenschaften
IUPAC Name |
2-[34-[(2-acetamido-3-methylpentanoyl)amino]-4-[(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H102N22O18S2/c1-9-35(4)58(83-38(7)96)71(112)91-52-32-114-113-31-51(69(110)93-59(37(6)95)60(74)101)90-63(104)45(18-14-22-78-72(75)76)84-66(107)49(25-41-28-77-33-81-41)86-61(102)36(5)82-55(98)29-80-62(103)47(23-39-27-79-44-17-12-10-15-42(39)44)87-67(108)50(26-56(99)100)88-64(105)46(20-21-54(73)97)85-65(106)48(89-70(111)57(34(2)3)92-68(52)109)24-40-30-94(8)53-19-13-11-16-43(40)53/h10-13,15-17,19,27-28,30,33-37,45-52,57-59,79,95H,9,14,18,20-26,29,31-32H2,1-8H3,(H2,73,97)(H2,74,101)(H,77,81)(H,80,103)(H,82,98)(H,83,96)(H,84,107)(H,85,106)(H,86,102)(H,87,108)(H,88,105)(H,89,111)(H,90,104)(H,91,112)(H,92,109)(H,93,110)(H,99,100)(H4,75,76,78) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMLXDTLKSUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CNC=N6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H102N22O18S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B12307241.png)
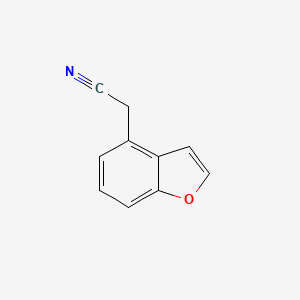
![1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B12307249.png)

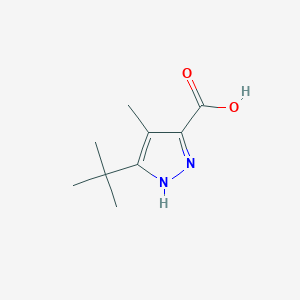
![3-[(2r)-Pyrrolidin-2-yl]propan-1-ol hydrochloride](/img/structure/B12307267.png)
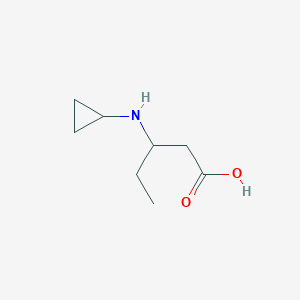
![[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12307288.png)
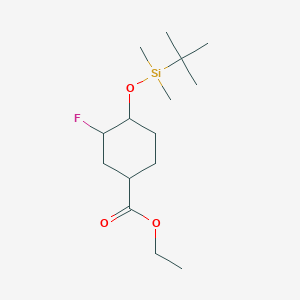
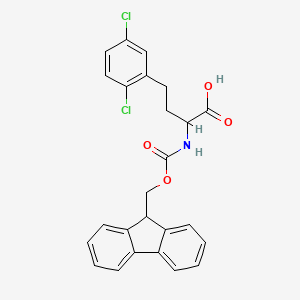
![4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12307306.png)
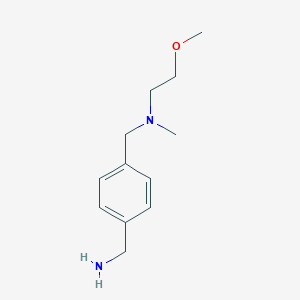
![[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B12307332.png)
